(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolotriazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiazole and triazole derivatives. One common method includes the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing in ethanol or methanol with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted thiazolotriazole derivatives.
Scientific Research Applications
(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-benzylidene-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its bioavailability and efficacy in medicinal applications.
Properties
Molecular Formula |
C18H13N3OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H13N3OS/c1-12-6-5-9-14(10-12)16-19-18-21(20-16)17(22)15(23-18)11-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |
InChI Key |
YWWAJMQXRFSQAA-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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